molecular formula C18H17N3O3S B5586566 N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide

N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide

Cat. No. B5586566
M. Wt: 355.4 g/mol
InChI Key: YAVXSSCSCOCMFZ-UHFFFAOYSA-N
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Description

The compound of interest, "N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide", belongs to a class of organic compounds known for their diverse biological activities and potential applications in medicinal chemistry. The core structure features an oxadiazole ring, a common motif in drug design due to its bioisosteric similarity to ester or amide linkages, enhancing metabolic stability and forming key interactions with biological targets.

Synthesis Analysis

The synthesis of related oxadiazole compounds often involves cyclization reactions or the coupling of appropriate precursors. For instance, Latthe and Badami (2007) described the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides through a one-pot ring conversion reaction, highlighting a method that could be adapted for the synthesis of the compound of interest (P. R. Latthe & B. V. Badami, 2007).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by X-ray crystallography, IR, and NMR spectroscopy, as demonstrated by Gein et al. (2017), who synthesized N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides and confirmed their structure through spectroscopic methods (V. L. Gein et al., 2017).

Chemical Reactions and Properties

The reactivity and chemical behavior of oxadiazole derivatives involve interactions with various reagents to form novel structures. For example, Soselia et al. (2020) explored the synthesis of benzimidazole oxadiazole derivatives, indicating possible pathways for functionalization and diversification of the oxadiazole ring system (M. Soselia et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of these compounds. Investigations into related compounds, like those by Willer et al. (2013), who studied the synthesis and crystal structure of oxadiazole derivatives, can provide insights into the physical characteristics of "N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide" (R. L. Willer et al., 2013).

properties

IUPAC Name

N-[[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-18(13-8-12-4-1-2-6-15(12)23-11-13)19-10-16-20-17(24-21-16)9-14-5-3-7-25-14/h1-7,13H,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVXSSCSCOCMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NCC3=NOC(=N3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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